Ethyl 4-(4-fluorophenyl)-6-hydroxy-2-phenyl-4,5-dihydro-5-pyrimidinecarboxylate
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Overview
Description
This compound is a pyrimidine derivative with several functional groups attached. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . The presence of fluorophenyl and hydroxyphenyl groups might influence the compound’s reactivity and interactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring and the attachment of the phenyl groups . The exact method would depend on the starting materials and the specific conditions required .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring, phenyl groups, and the ethyl ester group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out . The presence of the pyrimidine ring and the various functional groups could allow for a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, melting point, and boiling point would all be determined by the arrangement of its atoms and the types of bonds between them .Scientific Research Applications
Antioxidant and Radioprotective Activities
Pyrimidine derivatives, such as ethyl 4-(4-(benzyloxy)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, have been synthesized and characterized for their potential antioxidant and radioprotective activities. In vitro studies utilizing DPPH and hydroxyl radical scavenging assays demonstrated the antioxidant properties of these compounds. Additionally, in vivo radioprotection was observed in Drosophila melanogaster models exposed to electron beam irradiation, indicating the compound's ability to reduce oxidative stress caused by ionizing radiation (Mohan et al., 2014).
Antiviral Activity
Studies on 2,4-diamino-6-hydroxypyrimidines substituted at the 5th position have shown marked inhibition of retrovirus replication in cell culture. Derivatives with specific substitutions exhibited potent antiretroviral activity against viruses like the human immunodeficiency virus (HIV), suggesting the potential of pyrimidine derivatives in antiviral therapy (Hocková et al., 2003).
Antimicrobial and Enzyme Inhibition
Research has also highlighted the synthesis of novel chromone-pyrimidine coupled derivatives, demonstrating significant in vitro antifungal and antibacterial activity. These studies included enzyme assay and docking studies to predict the mode of action, suggesting that pyrimidine derivatives could serve as potential antimicrobial agents with specific enzyme inhibition capabilities (Tiwari et al., 2018).
Nonlinear Optical (NLO) Properties
Pyrimidine derivatives have been investigated for their potential in nonlinear optics (NLO) applications. Theoretical and experimental studies on thiopyrimidine derivatives have shown promising NLO properties, indicating their suitability for optoelectronic applications (Hussain et al., 2020).
Anti-inflammatory and Analgesic Properties
Novel pyrimidine derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. The nature of the substituent on the pyrimidine ring played a significant role in these activities, with certain derivatives exhibiting potent anti-inflammatory and analgesic effects (Muralidharan et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-(4-fluorophenyl)-6-oxo-2-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-2-25-19(24)15-16(12-8-10-14(20)11-9-12)21-17(22-18(15)23)13-6-4-3-5-7-13/h3-11,15-16H,2H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOZEBYUWKLMDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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